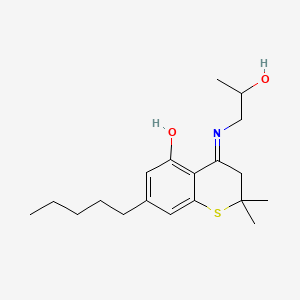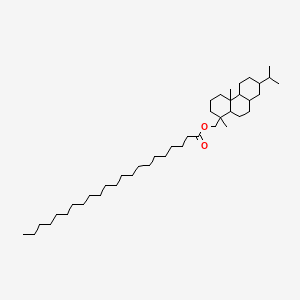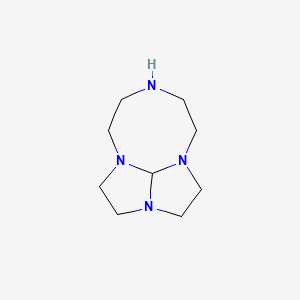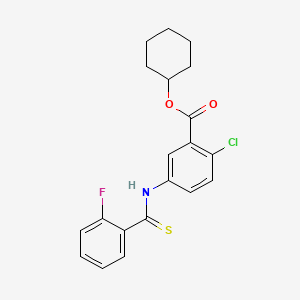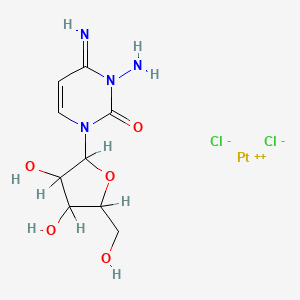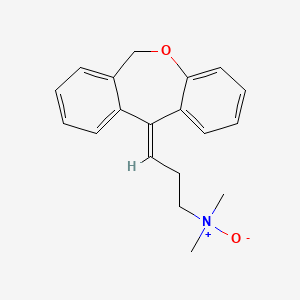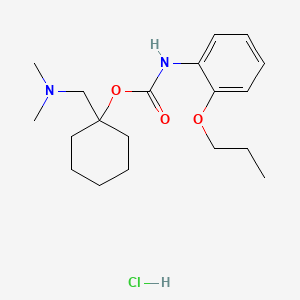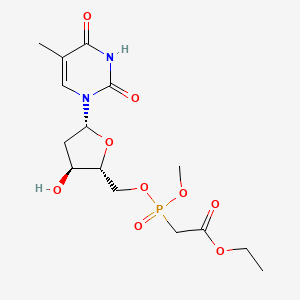
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2,3,5-triphenyl-1,3,4-thiadiazole with an epoxide, such as glycidyl ether, in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted thiadiazole compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the modulation of their activity. The oxirane ring is particularly reactive and can undergo ring-opening reactions with nucleophiles, resulting in the formation of stable adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-2-phenyl-1,3,4-thiadiazole: Similar structure but lacks the oxiranylmethoxy group.
2,3-Dihydro-2-(methoxymethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole: Similar structure with a methoxymethoxy group instead of an oxiranylmethoxy group.
2,3-Dihydro-2-(chloromethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole: Similar structure with a chloromethoxy group instead of an oxiranylmethoxy group.
Uniqueness
The presence of the oxiranylmethoxy group in 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole imparts unique reactivity and potential biological activity compared to its analogs. This functional group allows for specific interactions with nucleophiles, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
160455-73-2 |
|---|---|
Molekularformel |
C23H20N2O2S |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-(oxiran-2-ylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C23H20N2O2S/c1-4-10-18(11-5-1)22-24-25(20-14-8-3-9-15-20)23(28-22,27-17-21-16-26-21)19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
InChI-Schlüssel |
PAWCVWGLPBBJFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2(N(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)

